(+)-Chloroquine

描述

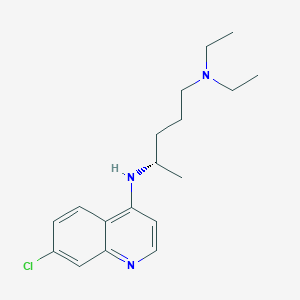

Structure

3D Structure

属性

IUPAC Name |

(4S)-4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTVZRBIWZFKQO-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316967 | |

| Record name | (+)-Chloroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58175-86-3 | |

| Record name | (+)-Chloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58175-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Chloroquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058175863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Chloroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROQUINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34P96M7C4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Chloroquine's Mechanism of Action in Autophagy Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Chloroquine (CQ), a well-established antimalarial and anti-inflammatory drug, is widely utilized as a late-stage inhibitor of autophagy in preclinical research and clinical trials. Its primary mechanism of action involves the disruption of lysosomal function, which is critical for the final degradation step of the autophagic pathway. This technical guide provides an in-depth examination of the molecular mechanisms through which this compound inhibits autophagy, summarizes key quantitative data, details essential experimental protocols for studying its effects, and presents visual diagrams of the involved pathways and workflows.

Core Mechanism of Action: Lysosomal Disruption

The canonical mechanism of chloroquine's anti-autophagic activity centers on its properties as a weak base and its subsequent accumulation in the acidic environment of the lysosome.

-

Lysosomotropism and pH Neutralization : Chloroquine is a diprotic weak base that readily permeates cellular and organellar membranes in its uncharged state.[1][2] Upon entering the acidic lumen of the lysosome (typically pH 4.5-5.0), chloroquine becomes protonated. This protonation traps the molecule within the lysosome, leading to its accumulation at concentrations that can be over 100-fold higher than in the cytoplasm.[3] This massive influx of a weak base effectively buffers the lysosomal protons, causing an elevation of the intralysosomal pH.[2][3]

-

Inhibition of Lysosomal Hydrolases : The degradative capacity of the lysosome is dependent on a host of acid hydrolases, such as cathepsins, which have optimal activity at a low pH. By raising the lysosomal pH, chloroquine inhibits the activity of these critical enzymes. This enzymatic inhibition prevents the breakdown of cargo delivered to the lysosome via autophagy.

-

Impairment of Autophagosome-Lysosome Fusion : Emerging evidence strongly suggests that a primary mechanism of chloroquine's action is the inhibition of the fusion between autophagosomes and lysosomes to form autolysosomes. While the precise molecular details are still under investigation, this impairment is considered a major contributor to the blockage of autophagic flux. Some studies propose that this fusion impairment may be a more significant factor than the inhibition of lysosomal enzyme activity alone. This effect might be linked to chloroquine-induced disorganization of the Golgi and endo-lysosomal systems.

The overall effect is a blockage at the terminal stage of the autophagy pathway, leading to the accumulation of undegraded autophagosomes within the cell.

Impact on Autophagic Flux and Marker Proteins

Chloroquine treatment leads to the accumulation of key autophagy-related proteins, which serves as a hallmark of its inhibitory action.

-

LC3-II Accumulation : Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a central protein in autophagy. During autophagosome formation, the cytosolic form (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosomal membrane. Under normal conditions, LC3-II is degraded upon fusion with the lysosome. Chloroquine's blockage of this degradation leads to a significant accumulation of LC3-II.

-

p62/SQSTM1 Accumulation : The protein p62 (sequestosome 1 or SQSTM1) is an autophagy receptor that recognizes and binds to ubiquitinated cargo, targeting it for degradation by incorporating it into the autophagosome. Like LC3-II, p62 is itself degraded within the autolysosome. Therefore, inhibition of autophagy by chloroquine results in the accumulation of p62. An increase in both LC3-II and p62 levels is a strong indicator of blocked autophagic flux rather than autophagy induction.

Quantitative Data Summary

The effective concentration of chloroquine for autophagy inhibition can vary depending on the cell type and experimental conditions. The following table summarizes representative quantitative data from the literature.

| Parameter | Cell Line/Model | Concentration/Value | Duration of Treatment | Outcome | Reference |

| Autophagy Inhibition | Human Microvascular Endothelial Cells (HMEC-1) | 10 µM and 30 µM | 24 hours | Significant increase in LC3-positive structures. | |

| Glioblastoma Cell Lines (LN229, U373) | 5 µM | 48 hours | Sufficient to inhibit sorafenib-induced autophagy. | ||

| HL-1 Cardiac Myocytes | 3 µM | 2 hours | Optimal concentration to block rapamycin-stimulated autophagosome accumulation. | ||

| Lysosomal pH | HL-1 Cardiac Myocytes | 3 µM | 2 hours | Significantly reduced uptake of LysoTracker Red, indicating lysosomal alkalinization. | |

| Rat Hepatocytes (in vivo) | N/A | 1 hour | Increase in lysosomal pH, returning to baseline by 3 hours. | ||

| Protein Accumulation | Esophageal Carcinoma Cells (EC109) | Not Specified | N/A | Elevated expression of LC3-II and p62. | |

| Mouse Liver and Heart (in vivo) | N/A | N/A | Dose-dependent increase in LC3-II/LC3-I ratio and p62 levels. | ||

| Cell Viability | Glioblastoma Cells | 10 µM (in combination) | 48-96 hours | Increased apoptosis when combined with other agents. |

Experimental Protocols

To study the effects of chloroquine on autophagy, several key experimental protocols are employed.

Western Blotting for LC3-II and p62 (Autophagic Flux Assay)

This is the most common method to assess autophagic flux. The principle is to compare the levels of LC3-II and p62 in the presence and absence of an autophagy inhibitor like chloroquine.

Methodology:

-

Cell Treatment : Plate cells and treat with the experimental compound (e.g., an autophagy inducer) in the presence or absence of chloroquine (e.g., 20-50 µM) for a specified time (e.g., 4-6 hours).

-

Cell Lysis : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies against LC3 and p62 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis : Quantify band intensities. A greater accumulation of LC3-II in the presence of chloroquine compared to its absence indicates active autophagic flux. An increase in p62 levels confirms the blockage of autophagic degradation.

Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3) Assay

This fluorescence microscopy-based assay allows for the visualization of autophagosome maturation into autolysosomes.

Principle: The mRFP-GFP-LC3 reporter protein emits yellow fluorescence (merge of red and green) in the neutral pH environment of the cytoplasm and autophagosomes. When an autophagosome fuses with a lysosome, the acidic environment of the resulting autolysosome quenches the GFP signal (which is pH-sensitive), while the mRFP signal (which is more stable at low pH) persists. Therefore, autophagosomes appear as yellow puncta, and autolysosomes appear as red-only puncta.

Methodology:

-

Transfection : Transfect cells with a plasmid encoding the mRFP-GFP-LC3 fusion protein. Establish a stable cell line or perform transient transfection.

-

Cell Treatment : Treat the transfected cells with chloroquine or other compounds of interest.

-

Live or Fixed Cell Imaging : Acquire images using a fluorescence microscope equipped with filters for GFP and mRFP.

-

Analysis :

-

Control Cells : Will show a diffuse cytosolic yellow signal with some red and yellow puncta representing basal autophagy.

-

Autophagy Induction : An increase in both yellow and, more significantly, red puncta indicates a functional autophagic flux.

-

Chloroquine Treatment : A significant accumulation of yellow puncta (autophagosomes) with a stark reduction in red puncta (autolysosomes) indicates a blockage in autophagosome-lysosome fusion.

-

Lysosomal pH Measurement

To directly assess chloroquine's effect on lysosomal acidity, fluorescent pH-sensitive dyes are used.

Methodology using LysoSensor Dyes or LysoTracker Probes:

-

Cell Treatment : Treat cells with chloroquine for the desired time.

-

Dye Loading : Incubate the cells with a lysosomotropic dye such as LysoTracker Red DND-99 or a ratiometric dye like LysoSensor Yellow/Blue DND-160 according to the manufacturer's protocol (e.g., 50-75 nM for 5-30 minutes).

-

Imaging/Measurement :

-

LysoTracker : This probe accumulates in acidic compartments. A decrease in fluorescent signal intensity suggests an increase in lysosomal pH (alkalinization).

-

LysoSensor (Ratiometric) : Measure the fluorescence emission at two different wavelengths. The ratio of the intensities is calculated and compared to a standard curve to determine the absolute pH.

-

-

Analysis : Compare the fluorescence intensity or emission ratio between control and chloroquine-treated cells. A shift towards a more neutral pH confirms the alkalinizing effect of chloroquine.

Conclusion

This compound is a potent inhibitor of the late stages of autophagy. Its primary mechanism involves accumulation within lysosomes, leading to an increase in luminal pH. This has two major consequences: the inhibition of acid-dependent lysosomal hydrolases and, critically, the impairment of autophagosome-lysosome fusion. These actions block the final degradation step of the autophagic pathway, resulting in the accumulation of autophagosomes and key marker proteins like LC3-II and p62. The experimental protocols detailed herein provide robust methods for researchers to investigate and quantify the impact of chloroquine on autophagic flux in various biological systems. A thorough understanding of these mechanisms and methodologies is essential for the accurate interpretation of data in studies utilizing chloroquine as an autophagy inhibitor.

References

Stereospecific Effects of Chloroquine Enantiomers in Cancer Research

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Chloroquine (CQ), a 4-aminoquinoline drug historically used for malaria, is gaining significant attention for its repurposing in oncology. Typically administered as a racemic mixture, CQ's primary anti-cancer mechanism involves the inhibition of autophagy, a key survival pathway for tumor cells under stress. However, chloroquine possesses a chiral center, existing as (S)-(+)-chloroquine and (R)-(-)-chloroquine enantiomers. While stereoisomerism is a critical factor in the pharmacokinetics and pharmacodynamics of many drugs, the specific roles and differential effects of chloroquine's enantiomers in cancer are a nascent and compelling area of research. This technical guide synthesizes the current understanding of racemic chloroquine's anti-cancer mechanisms, details the known stereospecific pharmacokinetics, and presents the limited but crucial evidence for the differential activities of its enantiomers. By highlighting this significant knowledge gap, this document serves as a resource and a call to action for further investigation into the potential of enantiopure chloroquine as a more precise and effective therapeutic strategy in oncology.

Introduction: The Rationale for Stereospecific Investigation

Chloroquine has demonstrated pleiotropic effects in cancer therapy, acting as a chemosensitizer and radiosensitizer in various tumor types, including glioblastoma, melanoma, and breast cancer.[1][2] Its most well-documented mechanism is the inhibition of autophagy, a cellular recycling process that cancer cells exploit to survive metabolic stress induced by therapy.[3][4] As a lysosomotropic agent, CQ accumulates in lysosomes, raising their pH and impairing the fusion of autophagosomes with lysosomes, thereby halting the final degradation step of the autophagic flux.[5]

Beyond autophagy, CQ exerts anti-cancer effects through autophagy-independent pathways, including the induction of DNA damage via reactive oxygen species (ROS), modulation of the tumor microenvironment, normalization of tumor vasculature, and interference with key signaling pathways such as p53 and TGF-β.

Despite this extensive research, nearly all preclinical and clinical studies have utilized a racemic mixture of (R)- and (S)-chloroquine. It is well-established that enantiomers of a chiral drug can exhibit profound differences in biological activity, including receptor binding, metabolism, and toxicity. Emerging evidence in non-cancer fields shows clear stereospecific activity and toxicity for CQ enantiomers. This guide explores the foundational knowledge of racemic CQ's action to build a case for the critical need to dissect the stereospecific contributions of its enantiomers in oncology.

Stereoselective Pharmacokinetics: A Tale of Two Enantiomers

The differential disposition of chloroquine enantiomers in the body is the most well-documented aspect of their stereospecificity and provides a strong basis for anticipating different in vivo anti-cancer effects. Studies in humans have revealed significant differences in their pharmacokinetic profiles after oral administration.

The (R)-enantiomer displays a longer half-life and remains in the body longer, yet the (S)-enantiomer has a larger volume of distribution. Critically, plasma protein binding is substantially different, with (S)-chloroquine being more highly bound (66.6%) than the (R)-enantiomer (42.7%). This divergence in free-drug concentration can have profound implications for efficacy and toxicity. Furthermore, the metabolism to de-ethyl-chloroquine is also stereoselective, favoring the (S)-enantiomer. These differences strongly suggest that administering a racemic mixture results in a constantly shifting and unequal exposure to each enantiomer at the tumor site.

Table 1: Comparison of Pharmacokinetic Properties of Chloroquine Enantiomers in Humans

| Parameter | (R)-(-)-Chloroquine | (S)-(+)-Chloroquine | Reference |

|---|---|---|---|

| Terminal Half-Life (t½) | ~294 hours | ~236 hours | |

| Mean Residence Time (MRT) | ~388 hours | ~272 hours | |

| Total Body Clearance (CL) | ~136 mL/min | ~237 mL/min | |

| Volume of Distribution (Vd) | ~3410 L | ~4830 L | |

| Plasma Protein Binding | 42.7 ± 2.1% | 66.6 ± 3.3% |

| AUC of Metabolite | Lower (S-de-ethyl-CQ) | Higher (R-de-ethyl-CQ) | |

Anti-Cancer Mechanisms of Racemic Chloroquine

To appreciate the potential for stereospecific effects, it is essential to understand the pathways targeted by the racemic drug.

Autophagy Inhibition

The primary anti-cancer mechanism of CQ is the disruption of autophagy. Cancer cells use autophagy to recycle components and generate energy, enabling survival and resistance to treatments like chemotherapy and radiation. CQ blocks this process at the final step.

-

Mechanism: As a weak base, CQ freely crosses cell membranes but becomes protonated and trapped within the acidic environment of the lysosome. This accumulation raises the lysosomal pH, inactivating the acid hydrolases responsible for degradation. It also impairs the fusion of autophagosomes with lysosomes, leading to a buildup of autophagosomes and a failure to clear cellular debris. This blockage of autophagic flux ultimately leads to metabolic stress and cell death.

Autophagy-Independent Mechanisms

CQ's anti-neoplastic effects are not limited to autophagy inhibition.

-

Induction of Apoptosis & DNA Damage: CQ can induce apoptosis in glioma and other cancer cells. This is partly mediated through the generation of ROS, which leads to DNA double-strand breaks.

-

Signaling Pathway Modulation: CQ has been shown to activate the p53 tumor suppressor pathway and inhibit the TGF-β pathway, which is heavily involved in glioblastoma progression and invasion. It can also suppress the CXCL12/CXCR4 signaling axis, which is crucial for cancer stem cells.

-

Tumor Microenvironment: CQ can normalize tumor vasculature, potentially improving drug delivery, and repolarize tumor-associated macrophages from a pro-tumor (M2) to an anti-tumor (M1) phenotype.

Evidence for Stereospecific Anti-Cancer Effects: The Knowledge Gap

Direct, comparative data on the anti-cancer effects of chloroquine enantiomers is exceptionally scarce. The vast majority of studies use the racemic mixture. However, a critical review of chloroquine's general pharmacology provides a pivotal insight:

-

In vitro, the enantiomers are suggested to be equipotent.

-

In vivo in animal models, (S)-(+)-chloroquine was found to be more potent than (R)-(-)-chloroquine.

This discrepancy is likely explained by the stereoselective pharmacokinetics detailed in Section 2. Although the enantiomers may have similar intrinsic activity when applied directly to cancer cells in a dish, their different absorption, distribution, metabolism, and excretion (ADME) profiles lead to differential effects in a complex biological system. The same review also notes that the (S)-(+) enantiomer exhibits greater toxicity in mammals .

This presents a classic drug development conundrum and opportunity: one enantiomer may be more potent (eutomer), while the other may contribute more to toxicity (distomer) or have a different activity profile altogether. Without dedicated studies, it is impossible to know if the clinical use of racemic chloroquine represents an optimized therapy or a compromise that masks the superior potential of a single enantiomer.

Table 2: IC50 Values of Racemic Chloroquine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 72h | Reference |

|---|---|---|---|

| HCT116 | Colon Cancer | 2.27 | |

| MDA-MB-231 | Breast Cancer | ~15-20 (estimated) | |

| A-172 | Glioblastoma | ~20-25 (estimated) | |

| 32816 | Head and Neck Cancer | 25.05 | |

| A549 | Lung Cancer | >30 | |

| Hep3B | Liver Cancer | >30 | |

| HEK293 | Embryonic Kidney | 15.26 | |

| H9C2 | Rat Myoblast | 25.75 |

Note: This table summarizes data for racemic chloroquine, as comparable data for individual enantiomers in cancer cell lines is not available in the cited literature.

Experimental Protocols

Investigating the stereospecific effects of chloroquine requires two main phases: enantiomeric separation and differential biological assessment.

Protocol for Chiral Separation of Chloroquine Enantiomers

This protocol is adapted from methods described for separating chloroquine and hydroxychloroquine enantiomers using High-Performance Liquid Chromatography (HPLC).

-

Preparation of Racemic Chloroquine: Dissolve racemic chloroquine diphosphate in an appropriate solvent (e.g., a mixture of n-hexane/isopropanol/diethylamine). Prepare a concentrated stock solution (e.g., 24.0 mg/mL).

-

Chromatography System:

-

HPLC System: A preparative HPLC system (e.g., Shimadzu LC-20AD) is required.

-

Chiral Column: A polysaccharide-based chiral stationary phase column, such as CHIRALPAK AY-H, is effective.

-

Mobile Phase: An isocratic mobile phase of n-hexane, isopropanol, and diethylamine (e.g., ratio of 85:15:0.1 v/v/v) is used for elution.

-

-

Separation Conditions:

-

Flow Rate: Set to 1.0 mL/min.

-

Detection: Monitor the eluent using a UV detector at 254 nm.

-

Temperature: Maintain the column temperature at 35 °C.

-

-

Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks. The (S)-(+) enantiomer typically elutes first.

-

Purification and Verification: Combine the respective fractions for each enantiomer. Remove the solvent under reduced pressure using a rotary evaporator. Verify the enantiomeric excess (ee > 98%) of the purified isomers using an analytical chiral HPLC method and confirm their identity using spectral data.

Protocol for Cell Viability (MTT) Assay

This protocol is a standard method for assessing cytotoxicity, as used in studies with racemic CQ.

-

Cell Seeding: Seed cancer cells (e.g., U87MG glioblastoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of (S)-CQ, (R)-CQ, and racemic-CQ in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only wells as a control.

-

Incubation: Incubate the plates for a specified time course (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine IC50 values.

Protocol for Autophagy Flux Analysis (Western Blot for LC3 and p62)

This protocol assesses the impact of the enantiomers on the autophagic process.

-

Cell Treatment: Plate cells in 6-well plates and treat with IC50 concentrations of (S)-CQ, (R)-CQ, and racemic-CQ for 24-48 hours. Include an untreated control.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against LC3 (to detect LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. An accumulation of the lipidated LC3-II form and an accumulation of the autophagy substrate p62 indicate a blockage of autophagic flux.

Visualizations: Workflows and Pathways

Conclusion and Future Directions

The repurposing of chloroquine in oncology holds significant promise, but its development has been hampered by a lack of specificity and a narrow therapeutic window. The evidence, though sparse, strongly suggests that the (R) and (S) enantiomers of chloroquine are not biologically equivalent. Their distinct pharmacokinetic profiles alone guarantee differential exposure in vivo, and subtle differences in their interaction with cellular targets cannot be ruled out.

The current use of a 1:1 racemic mixture is a legacy of its development for malaria, not a rationally designed approach for cancer. It is plausible that one enantiomer provides the majority of the therapeutic benefit while the other contributes disproportionately to toxicity, or that they have entirely different, even opposing, effects on the tumor microenvironment.

Key future research should focus on:

-

Direct Comparative Studies: Performing head-to-head comparisons of (R)-, (S)-, and racemic-CQ across a wide panel of cancer cell lines to determine stereospecific IC50 values, effects on autophagy flux, apoptosis induction, and cell cycle arrest.

-

In Vivo Animal Models: Evaluating the efficacy and toxicity of the pure enantiomers in xenograft and syngeneic tumor models to understand how pharmacokinetic differences translate to therapeutic outcomes.

-

Mechanism of Action: Investigating whether the enantiomers differentially modulate key signaling pathways (e.g., TGF-β, p53, NF-κB) and the tumor microenvironment.

Unlocking the potential of chloroquine as an anti-cancer agent requires a more sophisticated, stereochemically-aware approach. By dissecting the specific contributions of each enantiomer, the scientific community can move towards developing a more potent, less toxic, and rationally designed enantiopure therapy for cancer treatment.

References

- 1. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - ecancer [ecancer.org]

- 2. Frontiers | Re-purposing Chloroquine for Glioblastoma: Potential Merits and Confounding Variables [frontiersin.org]

- 3. dovepress.com [dovepress.com]

- 4. Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment [mdpi.com]

- 5. preprints.org [preprints.org]

The Discovery and Chiral Synthesis of (+)-Chloroquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine, a cornerstone in the history of antimalarial chemotherapy, has a rich and complex history from its initial synthesis to its widespread use and the subsequent emergence of resistance. This technical guide provides an in-depth exploration of the discovery of chloroquine and a detailed examination of the methods for the chiral synthesis of its enantiomers, with a focus on (+)-chloroquine. The document outlines the historical context of its development, details the racemic and stereoselective synthetic pathways, and presents experimental protocols for the resolution of its enantiomers. Furthermore, it compiles and presents quantitative data on the differential pharmacological and pharmacokinetic properties of the individual enantiomers, highlighting the scientific rationale for pursuing enantiopure forms of this critical drug.

Discovery and Historical Development of Chloroquine

The journey of chloroquine began in the 1930s as part of a broader effort to develop synthetic antimalarial agents to supplement or replace quinine, the naturally occurring active ingredient in the bark of the Cinchona tree.

In 1934, German scientists at Bayer I.G. Farbenindustrie, led by Hans Andersag, first synthesized a 4-aminoquinoline compound they named Resochin.[1] Initial assessments in avian malaria models showed efficacy comparable to the then-standard synthetic antimalarial, mepacrine, but it was also deemed slightly more toxic and was initially set aside.[1] A few years later, a related compound, Sontochin (3-methyl-chloroquine), was developed and found to be less toxic.[1]

During World War II, the need for effective antimalarials became a strategic priority. American researchers, as part of a massive screening program that evaluated over 16,000 compounds, re-investigated the 4-aminoquinolines.[1] They synthesized a compound designated SN-7618, which demonstrated superior efficacy and a better side-effect profile. It was only later that they discovered SN-7618 was identical to the previously synthesized Resochin.[1] In 1946, this compound was officially named chloroquine and was introduced for clinical use.

Following the war, chloroquine became a frontline drug in the global fight against malaria, lauded for its effectiveness and affordability. However, the widespread use of chloroquine eventually led to the emergence and spread of drug-resistant strains of Plasmodium falciparum, beginning in the late 1950s.

Chiral Properties of Chloroquine

Chloroquine possesses a single chiral center in its side chain, meaning it exists as a pair of enantiomers: (S)-(-)-chloroquine and (R)-(+)-chloroquine. Commercially, chloroquine has always been manufactured and administered as a racemic mixture, containing equal amounts of both enantiomers. However, research has revealed that the two enantiomers exhibit different pharmacological and pharmacokinetic properties.

Studies in rodents have indicated that Sthis compound is more potent as an antimalarial than the R(-)-enantiomer, a difference attributed to stereoselectivity in the drug's distribution throughout the body. Furthermore, the enantiomers show differences in plasma protein binding, with Sthis compound binding more extensively (67%) compared to R(-)-chloroquine (35%). The renal clearance of the enantiomers also differs, with the S(+) form being excreted more rapidly. These stereospecific characteristics provide a strong rationale for the development of enantioselective syntheses and the investigation of the therapeutic potential of the individual enantiomers.

Synthesis of Chloroquine

Racemic Synthesis of Chloroquine

The classical synthesis of racemic chloroquine involves the condensation of 4,7-dichloroquinoline with the chiral side chain, 1-diethylamino-4-aminopentane (also known as novaldiamine).

Synthesis of 4,7-Dichloroquinoline:

One common route to 4,7-dichloroquinoline starts from m-chloroaniline.

-

Step 1: Condensation. m-Chloroaniline is reacted with diethyl 2-(ethoxymethylene)malonate to form an enamine intermediate.

-

Step 2: Cyclization. The enamine undergoes thermal cyclization to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

-

Step 3: Saponification and Decarboxylation. The ester is saponified to the corresponding carboxylic acid, which is then decarboxylated by heating to produce 7-chloro-4-hydroxyquinoline.

-

Step 4: Chlorination. The 4-hydroxy group is converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) to give the final product, 4,7-dichloroquinoline.

Synthesis of 1-Diethylamino-4-aminopentane:

The racemic side chain is typically synthesized from 1-diethylamino-4-pentanone.

-

Step 1: Reductive Amination. 1-Diethylamino-4-pentanone is subjected to reductive amination using hydrogen and ammonia, typically with a Raney nickel catalyst, to yield racemic 1-diethylamino-4-aminopentane.

Final Condensation:

The final step is the condensation of 4,7-dichloroquinoline with 1-diethylamino-4-aminopentane at an elevated temperature to yield racemic chloroquine.

Chiral Synthesis of this compound

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: chiral resolution of the racemic mixture or asymmetric synthesis of the chiral side chain followed by condensation.

Chiral resolution involves the separation of the enantiomers from the racemic mixture. This can be accomplished using techniques such as diastereomeric salt crystallization or chiral chromatography.

Diastereomeric Salt Crystallization:

This classical resolution technique involves reacting the racemic base (chloroquine) with a chiral acid resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

A similar approach has been detailed for the resolution of hydroxychloroquine, a close analog of chloroquine, using Di-p-Anisoyl-L-Tartaric Acid (L-DATA) as the resolving agent. A general protocol for this method is as follows:

Experimental Protocol: Diastereomeric Salt Resolution (General)

-

Salt Formation: Dissolve the racemic chloroquine base and a sub-stoichiometric amount (e.g., 0.5-1.0 equivalents) of an enantiomerically pure chiral acid (e.g., a derivative of tartaric acid) in a suitable solvent at an elevated temperature.

-

Crystallization: Slowly cool the solution to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical and often requires screening.

-

Isolation: Isolate the crystallized diastereomeric salt by filtration and wash with a small amount of cold solvent.

-

Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free base of the desired chloroquine enantiomer.

-

Extraction and Purification: Extract the enantiomerically enriched chloroquine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified enantiomer.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or other suitable analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Experimental Protocol: Chiral HPLC Separation

-

Column: A polysaccharide-based chiral column such as CHIRALPAK AY-H is effective for the separation of chloroquine enantiomers.

-

Mobile Phase: A typical mobile phase consists of a mixture of n-hexane, isopropanol, and diethylamine (e.g., 85:15:0.1 v/v/v).

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.

-

Detection: UV detection at 254 nm is suitable for monitoring the elution of the enantiomers.

-

Procedure:

-

Dissolve the racemic chloroquine in the mobile phase.

-

Inject the solution onto the chiral HPLC column.

-

Collect the fractions corresponding to each eluting enantiomer.

-

Combine the fractions for each enantiomer and remove the solvent to obtain the separated enantiomers.

-

A more elegant approach to obtaining enantiopure chloroquine is through the asymmetric synthesis of the chiral side chain, (S)-1-diethylamino-4-aminopentane, followed by condensation with 4,7-dichloroquinoline. A patented method describes such a synthesis.

Experimental Protocol: Asymmetric Synthesis of (S)-1-Diethylamino-4-aminopentane

This method utilizes an asymmetric reductive amination reaction.

-

Step 1: Asymmetric Reductive Amination. 5-(N,N-diethylamino)-2-pentanone is reacted with (S)-α-methylbenzylamine in the presence of a Lewis acid (e.g., titanium isopropoxide) to form a chiral imine intermediate. This intermediate is then reduced in situ to yield (S,S)-5-(N'-diethylamino)-N-((1-phenyl)ethyl)-2-pentylamine. The (S)-α-methylbenzylamine acts as a chiral auxiliary, directing the stereochemical outcome of the reduction.

-

Step 2: Deprotection. The benzyl group is removed from the secondary amine via catalytic hydrogenation (e.g., using a palladium catalyst) to afford the desired chiral side chain, (S)-5-(N,N-diethylamino)-2-pentylamine, with a high enantiomeric excess (>99% ee).

-

Step 3: Condensation. The enantiomerically pure side chain is then condensed with 4,7-dichloroquinoline under thermal conditions to produce (S)-chloroquine.

-

Step 4: Salt Formation. The resulting (S)-chloroquine base can be reacted with phosphoric acid and recrystallized to yield (S)-chloroquine phosphate.

Quantitative Data Summary

The following tables summarize the available quantitative data comparing the pharmacokinetic and pharmacodynamic properties of the chloroquine enantiomers.

Table 1: Pharmacokinetic Parameters of Chloroquine Enantiomers in Humans

| Parameter | (R)-(+)-Chloroquine | (S)-(-)-Chloroquine | Reference |

| Terminal Half-life (t½) | 294 hours | 236 hours | |

| Mean Residence Time (MRT) | 388 hours | 272 hours | |

| Total Body Clearance | 8.16 ± 2.28 L/h | 14.22 ± 4.26 L/h | |

| Volume of Distribution (Vd) | 3410 ± 720 L | 4830 ± 1490 L | |

| Plasma Protein Binding | 42.7 ± 2.1% | 66.6 ± 3.3% |

Table 2: In Vitro Antimalarial Activity of Chloroquine (Racemate)

| P. falciparum Strain | IC₅₀ (nM) - Geometric Mean (95% CI) | Reference |

| Chloroquine-Susceptible | 24.1 (20-29) | |

| Chloroquine-Resistant | 361.8 (266-492) |

Note: Data for the individual enantiomers against various P. falciparum strains is less consistently reported in the literature, with some studies indicating equipotency in vitro.

Conclusion

The discovery of chloroquine was a landmark achievement in medicinal chemistry, providing a highly effective and accessible treatment for malaria for many decades. While its utility has been diminished by the rise of drug resistance, the study of its chiral properties has opened new avenues for research. The distinct pharmacokinetic and pharmacodynamic profiles of the (R)-(+)- and (S)-(-)-enantiomers underscore the importance of stereochemistry in drug action. The development of robust methods for chiral resolution and asymmetric synthesis, as detailed in this guide, provides the necessary tools for researchers to further investigate the therapeutic potential of enantiopure chloroquine and its analogs. Such studies may lead to the development of new antimalarial agents with improved efficacy and safety profiles, revitalizing the clinical utility of this important class of compounds.

References

An In-depth Technical Guide on the Immunomodulatory Role of (+)-Chloroquine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Chloroquine, the dextrorotatory enantiomer of the synthetic antimalarial drug chloroquine, has garnered significant attention for its multifaceted immunomodulatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating immune responses. It delves into the core mechanisms of action, including its influence on key signaling pathways, its impact on a range of immune cells, and its effects on cytokine production and inflammasome activation. This document summarizes quantitative data from pertinent studies, outlines detailed experimental protocols for investigating its immunomodulatory effects, and presents visual representations of key cellular and signaling pathways through Graphviz diagrams. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of immunomodulation and the therapeutic potential of chloroquine and its enantiomers.

Introduction

Chloroquine (CQ), a 4-aminoquinoline compound, has long been a cornerstone in the treatment and prophylaxis of malaria. Beyond its antimalarial activity, CQ and its hydroxylated analogue, hydroxychloroquine (HCQ), are recognized for their significant immunomodulatory and anti-inflammatory effects, leading to their use in the management of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1][2] Chloroquine is a chiral molecule, existing as two enantiomers: (S)-(+)-Chloroquine and (R)-(-)-Chloroquine. While much of the existing literature discusses the effects of the racemic mixture, emerging research has begun to explore the distinct biological activities of the individual enantiomers. This guide focuses specifically on the immunomodulatory role of this compound, aiming to provide a detailed technical resource for the scientific community.

Core Mechanisms of Immunomodulation

This compound exerts its influence on the immune system through several key mechanisms, primarily centered around its ability to accumulate in acidic intracellular compartments like lysosomes and endosomes. This accumulation leads to a cascade of downstream effects that collectively temper inflammatory responses.

Inhibition of Toll-Like Receptor (TLR) Signaling

Toll-like receptors are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). Endosomal TLRs (TLR3, TLR7, TLR8, and TLR9) are particularly important in the recognition of viral and bacterial nucleic acids.[3] Chloroquine, as a weak base, increases the pH of endosomes, which in turn can interfere with the activation of these pH-sensitive TLRs.[3][4] This disruption inhibits the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and type I interferons. Specifically, chloroquine has been shown to inhibit TLR9 signaling, a key target for its protective actions in conditions like sepsis-induced acute kidney injury.

Caption: Inhibition of TLR9 Signaling by this compound.

Suppression of Antigen Presentation

Antigen-presenting cells (APCs), such as dendritic cells and macrophages, are critical for initiating adaptive immune responses. They process and present antigens to T cells via major histocompatibility complex (MHC) class II molecules. This process is highly dependent on the acidic environment of lysosomes for the degradation of internalized antigens into peptides. By increasing the pH of these compartments, chloroquine impairs the activity of lysosomal proteases, thereby hindering antigen processing and the subsequent loading of peptides onto MHC class II molecules. This leads to a reduction in the activation of antigen-specific CD4+ T cells.

Caption: Suppression of Antigen Presentation by this compound.

Modulation of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a complex role in immunity, including the elimination of intracellular pathogens and the regulation of inflammation. Chloroquine is a well-known inhibitor of autophagy. It is believed to impair the fusion of autophagosomes with lysosomes and inhibit the degradative capacity of the lysosome by raising its internal pH. This blockage of the autophagic flux can have diverse effects on immune cells. For instance, in B cell lymphoma, chloroquine-mediated autophagy inhibition can enhance apoptosis.

Inhibition of Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Chloroquine has been shown to suppress the activation of the NLRP3 inflammasome. It can inhibit both the priming and activation signals of the inflammasome assembly. This includes attenuating NF-κB and MAPK activation and inhibiting caspase-1 activation and the formation of ASC specks.

Effects on Immune Cells

This compound's immunomodulatory effects are exerted through its impact on various immune cell populations.

Dendritic Cells (DCs)

Dendritic cells are potent APCs that are crucial for initiating T cell-mediated immunity. Chloroquine can disrupt DC function by inhibiting TLR signaling and impairing their antigen presentation capacity, as previously described. Early treatment with chloroquine in a mouse model of malaria resulted in less mature DCs.

Macrophages

Macrophages are key players in both innate and adaptive immunity. Chloroquine has been shown to attenuate LPS-mediated macrophage activation. It can reduce the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-γ from macrophages.

T Cells

T lymphocytes are central to adaptive immunity. Chloroquine and its derivatives can suppress T cell activation and proliferation. By interfering with antigen presentation, they reduce the activation of CD4+ T cells. Furthermore, sustained treatment with chloroquine has been shown to suppress IFN-γ production and inhibit the differentiation of Th1 cells.

B Cells

B lymphocytes are responsible for humoral immunity through the production of antibodies. Chloroquine can inhibit autophagy in B cells, which in some contexts, such as B cell lymphoma, can promote apoptosis.

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from various studies on the effects of chloroquine on immune responses. It is important to note that most of this data is derived from studies using racemic chloroquine, and specific data for the (+)-enantiomer is limited.

Table 1: Effect of Chloroquine on Cytokine Production

| Cell Type | Stimulus | Chloroquine Concentration | Cytokine | Effect | Reference |

| Human Lung Explants | LPS | 100 µM | TNF-α | 76% reduction in release | |

| Human Lung Explants | LPS | 100 µM | IL-6 | 68% reduction in release | |

| Human Lung Explants | LPS | 100 µM | CCL2 | 72% reduction in release | |

| Human Lung Explants | LPS | 100 µM | CCL3 | 67% reduction in release | |

| Human Whole Blood | Endotoxin | Dose-dependent | TNF-α, IL-1β, IL-6 | Inhibition of secretion | |

| Murine Macrophages (RAW264.7) | LPS | Dose-dependent | TNF-α, IL-6, IFN-γ | Decreased release with SENP6 overexpression |

Table 2: In Vitro Antiviral Activity of Chloroquine Enantiomers against SARS-CoV-2

| Compound | IC₅₀ (µM) in Vero E6 cells | Reference |

| Racemic Chloroquine Diphosphate | 1.801 | |

| (R)-(-)-Chloroquine | 1.975 | |

| (S)-(+)-Chloroquine | 1.761 |

Experimental Protocols

This section provides an overview of methodologies that can be employed to study the immunomodulatory effects of this compound.

In Vitro Assessment of Cytokine Production

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines by immune cells.

Cell Culture:

-

Human peripheral blood mononuclear cells (PBMCs) can be isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Alternatively, macrophage-like cell lines such as RAW264.7 or THP-1 can be used.

Treatment:

-

Seed cells in 96-well plates at an appropriate density.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL).

-

Include appropriate controls: untreated cells, cells treated with vehicle only, and cells treated with LPS only.

-

Incubate for a specified period (e.g., 24 hours).

Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Caption: Workflow for In Vitro Cytokine Production Assay.

Analysis of Toll-Like Receptor Signaling

Objective: To investigate the effect of this compound on TLR-mediated signaling pathways.

Methodology:

-

Use a reporter cell line, such as HEK293 cells, engineered to express a specific TLR (e.g., TLR9) and a reporter gene (e.g., secreted alkaline phosphatase, SEAP) under the control of an NF-κB-inducible promoter.

Procedure:

-

Culture the reporter cells in 96-well plates.

-

Treat the cells with this compound at various concentrations.

-

Stimulate the cells with the appropriate TLR ligand (e.g., CpG ODN for TLR9).

-

Incubate for 16-24 hours.

-

Measure the activity of the reporter protein in the culture supernatant using a suitable substrate and a spectrophotometer.

Assessment of Autophagy

Objective: To determine the impact of this compound on autophagic flux.

Methodology:

-

Utilize cell lines stably expressing a fluorescently-tagged LC3 protein (e.g., GFP-LC3). LC3 is a marker for autophagosomes, and its aggregation into puncta indicates autophagosome formation.

Procedure:

-

Culture GFP-LC3 expressing cells on glass coverslips.

-

Treat cells with this compound for a defined period.

-

Fix the cells with paraformaldehyde.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the number of GFP-LC3 puncta per cell. An increase in puncta suggests an accumulation of autophagosomes due to a block in autophagic flux.

-

Western blotting for LC3-II and p62/SQSTM1 levels can also be performed. An accumulation of both proteins is indicative of autophagy inhibition.

Conclusion and Future Directions

This compound demonstrates significant immunomodulatory potential through its interference with fundamental cellular processes, including endosomal TLR signaling, antigen presentation, autophagy, and inflammasome activation. While the existing body of research provides a strong foundation for understanding its mechanisms of action, a significant portion of the data has been generated using the racemic mixture of chloroquine.

Future research should focus on elucidating the specific contributions of the (+)-enantiomer to the overall immunomodulatory profile of chloroquine. Comparative studies directly assessing the effects of this compound versus (-)-Chloroquine on various immune cell functions and signaling pathways are crucial. Furthermore, the development of more detailed in vivo studies will be instrumental in translating the in vitro findings into a clearer understanding of the therapeutic potential and safety profile of this compound in the context of autoimmune and inflammatory diseases. A deeper comprehension of the stereospecific effects of chloroquine will undoubtedly pave the way for more targeted and effective immunomodulatory therapies.

References

- 1. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Autophagy: An In-depth Technical Guide to the Molecular Targets of (+)-Chloroquine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Chloroquine (CQ), a well-established 4-aminoquinoline drug, has long been a cornerstone in the treatment and prophylaxis of malaria. Its mechanism of action in this context, primarily involving the inhibition of heme polymerization in the parasite's digestive vacuole, is well-documented. Furthermore, its role as a potent inhibitor of autophagy, through the disruption of lysosomal function, has led to its extensive use as a research tool and its investigation in clinical trials for various cancers. However, the therapeutic and biological activities of chloroquine extend far beyond these canonical functions. Emerging evidence reveals a complex polypharmacology, with chloroquine directly interacting with a diverse array of molecular targets, thereby modulating numerous cellular signaling pathways independent of its effects on autophagy.

This technical guide provides a comprehensive overview of the non-autophagic molecular targets of this compound. It is designed to serve as a valuable resource for researchers and drug development professionals seeking to understand the multifaceted mechanisms of this versatile drug. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways influenced by chloroquine.

Quantitative Data on Molecular Interactions

The interaction of this compound with various molecular targets has been quantified through a range of biophysical and biochemical assays. The following tables summarize the key affinity and inhibition data, providing a comparative overview of chloroquine's potency against its non-autophagic targets.

Table 1: Inhibition of Ion Channels by this compound

| Target Ion Channel | Species/Cell Line | Assay Type | IC50 / Ki | Reference(s) |

| Kir2.1 (IK1) | Human (HEK293 cells) | Whole-cell patch clamp | ≈9 µM (IC50) | [1] |

| hERG (IKr) | Human (HEK293 cells) | Patch clamp | 7 µM (IC50) | [1] |

| Nav1.5 (Cardiac Na+ Channel) | Human (HEK-293 cells) | Whole-cell patch-clamp | 69 ± 12 μM (IC50, resting state) | [2] |

| Nav1.5 (Cardiac Na+ Channel) | Human (HEK-293 cells) | Whole-cell patch-clamp | 6.8 ± 0.9 μM (IC50, pH 9.0) | [2] |

| Cav1.2 (L-type Ca2+ Channel) | Human (HEK293 cells) | Patch clamp | >30 µM (IC50) | [1] |

Table 2: Inhibition of Enzymes and Other Proteins by this compound

| Target Enzyme/Protein | Species/Cell Line | Assay Type | IC50 / Ki / Kd | Reference(s) |

| Cytochrome P450 2D6 (CYP2D6) | Human | In vitro metabolism | 6.21 µM (Ki for (S)-(+)-enantiomer) | |

| Angiotensin-Converting Enzyme 2 (ACE2) | Human (HEK293T cells) | Cell Membrane Chromatography | (1.02 ± 0.17) × 10⁻⁶ mol L⁻¹ (Kd for racemate) | |

| Multidrug Resistance Protein 1 (MRP1) | Human (H69/AR and HL60/AR cells) | Cell growth assay | 121 µM (IC50 in resistant cells) vs 28 µM (IC50 in parental cells) |

Table 3: Immunomodulatory Effects of this compound

| Effect | Cell Type | Assay | Effective Concentration | Reference(s) |

| Inhibition of TNF-α, IL-1β, and IL-6 secretion | Human whole blood | ELISA | Dose-dependent, significant at 100 µM | |

| Inhibition of T-cell proliferation | Human CD4+ T-cells | Thymidine incorporation | Significant at 10 µM | |

| Inhibition of AP-1 activation | Human CD4+ T-cells | Western Blot (c-JUN phosphorylation) | Significant at 10 µM |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of chloroquine's molecular targets.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Inhibition

This protocol is adapted from studies investigating the effects of chloroquine on cardiac ion channels expressed in heterologous systems like HEK293 cells.

Objective: To measure the inhibitory effect of this compound on a specific ion channel (e.g., Kir2.1, hERG, Nav1.5).

Materials:

-

HEK293 cells stably or transiently expressing the ion channel of interest.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): e.g., 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

This compound stock solution (e.g., 10 mM in dH₂O).

Procedure:

-

Cell Preparation: Plate the transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol specific for the ion channel being studied to elicit ionic currents. For example, for hERG channels, a depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV is used to elicit the characteristic tail current.

-

Record baseline currents in the absence of the drug.

-

-

Drug Application:

-

Prepare a series of dilutions of chloroquine in the external solution (e.g., 0.1, 1, 10, 30, 100 µM).

-

Perfuse the cell with increasing concentrations of chloroquine, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).

-

-

Data Analysis:

-

Measure the peak current amplitude at each chloroquine concentration.

-

Normalize the current to the baseline (control) current.

-

Plot the normalized current as a function of the chloroquine concentration and fit the data to the Hill equation to determine the IC50 value.

-

Western Blot Analysis of Signaling Pathway Modulation

This protocol is a generalized procedure based on studies examining the effect of chloroquine on signaling pathways like MAPK/ERK and NF-κB.

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., ERK, p38, IκBα).

Materials:

-

Cell line of interest (e.g., melanoma cells, macrophages).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with the desired concentrations of chloroquine for the specified time points. Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli sample buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody for a total protein (e.g., anti-total-ERK) or a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is a standard method for measuring cytokine levels in cell culture supernatants or biological fluids following chloroquine treatment.

Objective: To quantify the concentration of a specific cytokine (e.g., TNF-α, IL-6) produced by cells in response to this compound.

Materials:

-

ELISA plate pre-coated with a capture antibody specific for the cytokine of interest.

-

Cell culture supernatant from chloroquine-treated and control cells.

-

Recombinant cytokine standard.

-

Detection antibody (biotinylated).

-

Avidin-HRP or Streptavidin-HRP.

-

Substrate solution (e.g., TMB).

-

Stop solution (e.g., 2N H₂SO₄).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Assay diluent (e.g., PBS with 1% BSA).

-

Microplate reader.

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent to create a standard curve.

-

Sample Preparation: Collect cell culture supernatants and centrifuge to remove cellular debris.

-

ELISA Procedure:

-

Add standards and samples to the wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.

-

Wash the plate several times with wash buffer.

-

Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add Avidin-HRP or Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).

-

Add the stop solution to each well to stop the reaction.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Subtract the background absorbance from all readings.

-

Plot the standard curve (absorbance vs. concentration).

-

Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

-

Signaling Pathways and Molecular Interactions

This compound has been shown to modulate several key signaling pathways, often in a cell-type and context-dependent manner. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action of chloroquine on these pathways.

Modulation of the MAPK/ERK and p38 Signaling Pathways

Chloroquine has been reported to inhibit the phosphorylation of ERK in some contexts, while in others, it can lead to the activation of p38 MAPK. The precise upstream mechanisms are still under investigation but may involve alterations in cellular stress and receptor signaling.

Caption: Chloroquine's dual effect on MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Chloroquine can inhibit the canonical NF-κB signaling pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation and transcriptional activity.

Caption: Chloroquine's inhibition of the canonical NF-κB pathway.

Modulation of the AP-1 Signaling Pathway

Chloroquine has been shown to suppress the activation of the transcription factor AP-1 by inhibiting the phosphorylation of c-JUN, a key component of the AP-1 complex. This effect is mediated, at least in part, by the inhibition of the upstream kinase JNK.

Caption: Chloroquine's inhibitory effect on the JNK/AP-1 signaling cascade.

Conclusion

The molecular pharmacology of this compound is far more intricate than its well-established roles in malaria treatment and autophagy inhibition. This guide has illuminated a range of non-autophagic molecular targets and pathways that are significantly modulated by chloroquine. These include the direct inhibition of various ion channels, modulation of key inflammatory signaling cascades such as NF-κB and MAPK, and interactions with drug transporters. The provided quantitative data underscores the varying potency of chloroquine against these targets, while the detailed experimental protocols offer a practical framework for further investigation.

A thorough understanding of this complex pharmacology is crucial for the rational design of new therapies and for repositioning chloroquine for new clinical applications. The insights presented herein should empower researchers and drug development professionals to explore the full therapeutic potential of this remarkable molecule and to develop novel strategies that harness its diverse biological activities. As research continues to unravel the intricate web of chloroquine's molecular interactions, a more complete picture of its therapeutic utility and potential side effects will undoubtedly emerge.

References

- 1. In vitro ion channel profile and ex vivo cardiac electrophysiology properties of the R(-) and S(+) enantiomers of hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory Activity of Ferroquine, versus Chloroquine, against Western Kenya Plasmodium falciparum Field Isolates Determined by a SYBR Green I In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of (+)-Chloroquine on Endo-lysosomal Trafficking and Golgi Organization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Chloroquine (CQ), a well-established lysosomotropic agent, exerts profound effects on fundamental cellular processes by disrupting the acidic environment of intracellular organelles. This technical guide provides an in-depth examination of the mechanisms through which CQ impacts endo-lysosomal trafficking and Golgi apparatus organization. By passively diffusing into acidic compartments such as endosomes, lysosomes, and Golgi vesicles, CQ becomes protonated and trapped, leading to an elevation of the luminal pH.[1][2] This primary action triggers a cascade of downstream consequences, including the potent inhibition of autophagic flux by impairing the fusion of autophagosomes with lysosomes, a hallmark of its activity.[3][4][5] Furthermore, CQ induces significant structural and functional alterations to the Golgi apparatus, leading to its disorganization and the impairment of critical post-translational modifications like glycosylation. This guide synthesizes quantitative data, details key experimental protocols for studying these effects, and provides visual representations of the core mechanisms and workflows to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism of Action: Lysosomotropism and pH Disruption

Chloroquine is a diprotic weak base that readily permeates cellular and organellar membranes in its unprotonated state. Upon entering acidic organelles, the low pH environment facilitates the protonation of CQ. This process effectively traps the drug within the lumen, leading to its accumulation at concentrations 100 to 1000 times higher than in the cytosol. The primary consequence of this accumulation is the neutralization of the organellar pH. This disruption of the proton gradient affects the function of numerous pH-dependent enzymes and processes within the endosomes, lysosomes, and Golgi complex.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Widely available lysosome targeting agents should be considered as potential therapy for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

Foundational Studies on Chloroquine for Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine (CQ), a 4-aminoquinoline long established for its antimalarial properties, is the subject of extensive research for its repurposing in oncology. Foundational studies have revealed that its anticancer effects are multifaceted, primarily revolving around the inhibition of autophagy, a key cellular recycling process that cancer cells often exploit for survival. As a lysosomotropic agent, chloroquine disrupts lysosomal function, leading to apoptosis, cell cycle arrest, and sensitization of cancer cells to conventional therapies. Beyond autophagy inhibition, CQ exhibits anticancer activities through the modulation of tumor vasculature, immune responses, and critical signaling pathways such as PI3K/Akt/mTOR. This technical guide synthesizes the core preclinical and clinical findings, details key experimental methodologies, and visualizes the complex mechanisms of action to provide a comprehensive resource for professionals in cancer research and drug development. While most studies utilize a racemic mixture of chloroquine, this guide also addresses the available, albeit limited, data on its enantiomeric forms.

Introduction: Repurposing an Antimalarial Agent

Initially developed in the 1930s, Chloroquine (CQ) and its hydroxylated derivative, Hydroxychloroquine (HCQ), have been mainstays in the treatment and prevention of malaria and are also used for autoimmune diseases like lupus erythematosus and rheumatoid arthritis.[1][2] Over the past two decades, a substantial body of evidence has emerged supporting their potential as anticancer agents.[2][3] The ability of CQ/HCQ to interfere with lysosomal function has made them valuable tools for targeting autophagy, a process implicated in both tumor suppression and progression.[1] Cancer cells in stressful conditions, such as those induced by chemotherapy or hypoxia, can upregulate autophagy as a pro-survival mechanism. By inhibiting this process, CQ can sensitize tumor cells to a variety of standard cancer treatments, an observation that has propelled it into numerous clinical trials.

Core Pharmacological Mechanisms

The anticancer effects of chloroquine are pleiotropic, stemming from both autophagy-dependent and autophagy-independent mechanisms.

Primary Mechanism: Autophagy Inhibition

The most studied anticancer mechanism of chloroquine is the inhibition of autophagy. Autophagy is a catabolic process where cellular components are degraded via lysosomes to recycle macromolecules and maintain homeostasis. Many cancer therapies induce autophagy, which can act as a survival strategy for tumor cells.

CQ is a weak base that freely crosses cellular membranes and accumulates in the acidic environment of lysosomes. Inside the lysosome, it becomes protonated, which traps it and raises the intra-lysosomal pH. This disruption of the pH gradient inhibits the activity of lysosomal hydrolases and, critically, prevents the fusion of autophagosomes with lysosomes to form autolysosomes. The result is a blockage of the final, degradative step of autophagy, leading to the accumulation of non-functional autophagosomes, cellular stress, and ultimately, cell death.

Autophagy-Independent Mechanisms

While autophagy inhibition is central, CQ's anticancer effects are broader:

-

Tumor Vasculature Normalization: CQ can activate endothelial Notch1 signaling, which leads to a more organized and less leaky tumor vasculature. This reduces intratumoral hypoxia and metastasis while improving the delivery and efficacy of chemotherapeutic drugs.

-

Immunomodulation: CQ can promote antitumor immune responses by resetting tumor-associated macrophages (TAMs) from a pro-tumor M2 phenotype to a tumor-killing M1 phenotype.

-

Signaling Pathway Interference: CQ has been shown to interfere with multiple signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/Akt/mTOR and CXCL12/CXCR4 pathways.

-

Direct Apoptosis Induction: At higher concentrations, CQ can directly induce apoptosis by activating caspases and modulating the Bcl-2/Bax ratio.

Preclinical Evidence: In Vitro Studies

Numerous in vitro studies have demonstrated the efficacy of chloroquine, alone or in combination, against a wide range of cancer cell lines.

Table 1: IC50 Values of Chloroquine in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cancer Type | Cell Line(s) | IC50 (µM) | Exposure Time | Citation(s) |

| Oral Squamous Cell Carcinoma | SCC25 | 29.95 | 48 h | |

| CAL27 | 17.27 | 48 h | ||

| Non-Small Cell Lung Cancer | A549 | 71.3 | - | |

| H460 | 55.6 | - | ||

| Colon Cancer | HCT116 | 2.27 | 72 h | |

| Head and Neck Cancer | 32816 | 25.05 | 72 h |

Note: IC50 values can vary significantly based on the assay conditions and specific cell line characteristics.

Preclinical Evidence: In Vivo Models

Animal studies have corroborated the in vitro findings, showing that chloroquine can inhibit tumor growth and enhance the efficacy of standard cancer therapies.

Table 2: In Vivo Efficacy of Chloroquine in Animal Models

Summary of key findings from xenograft studies in immunodeficient mice.

| Cancer Type | Model | Treatment Regimen | Key Outcomes | Citation(s) |

| Oral Squamous Cell Carcinoma | CAL27 Xenograft | 50 mg/kg/day CQ | Effective inhibition of tumor growth. | |

| Liver Cancer | Orthotopic Xenograft | CQ administration | Significant reduction in tumor growth and weight. | |

| Melanoma | Human Xenograft | CQ administration | Significant reduction in tumor volume and mass. | |

| B-cell Lymphoma | MYC/P53ER Model | Tamoxifen + CQ | Enhanced tumor regression and delayed recurrence compared to Tamoxifen alone. | [ ] |

| NSCLC | H460 Xenograft | 60 mg/kg CQ | Suppressed tumor growth by 73.02%. |

Clinical Investigations

The promising preclinical data led to numerous clinical trials evaluating CQ and, more commonly due to its better safety profile, HCQ in cancer patients. Results have been varied, but they generally support a role for these drugs as sensitizing agents.

Table 3: Summary of Key Clinical Trials of Chloroquine/Hydroxychloroquine in Oncology

| Cancer Type | Phase | Combination Therapy | Key Findings | Citation(s) |

| Glioblastoma, NSCLC, Breast, Pancreatic, etc. | Meta-Analysis (7 trials) | CQ/HCQ + Standard Therapy | Associated with improvements in Overall Response Rate (ORR) and Progression-Free Survival (PFS). | [ ] |

| Anthracycline-refractory Breast Cancer | II | CQ + Taxanes | ORR of 45%, exceeding the expected 30-32% with taxanes alone. The combination was well-tolerated. | [ ] |

| Glioblastoma Multiforme | I/II | CQ + Chemoradiotherapy | Average patient survival time was significantly longer compared to conventional therapy alone. | |